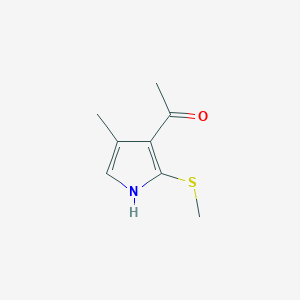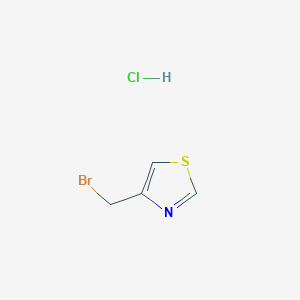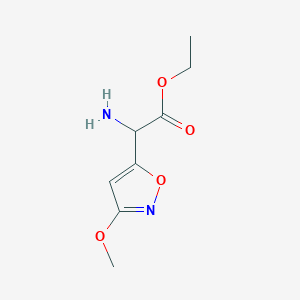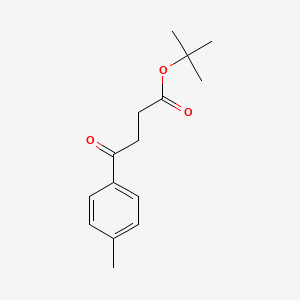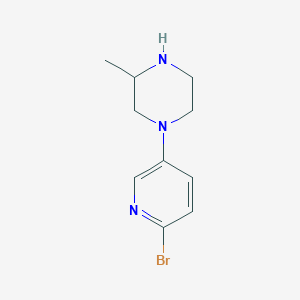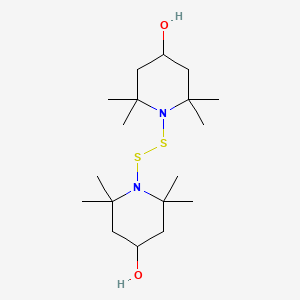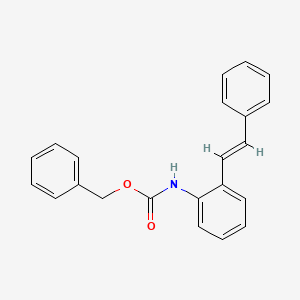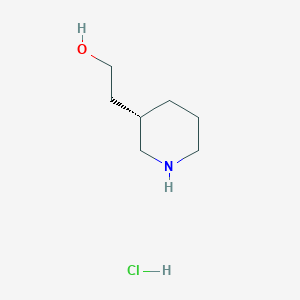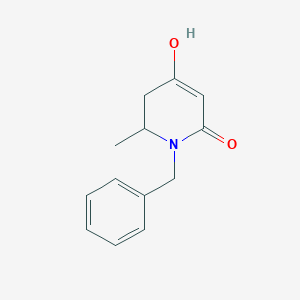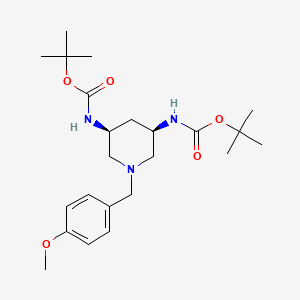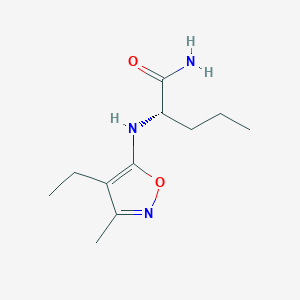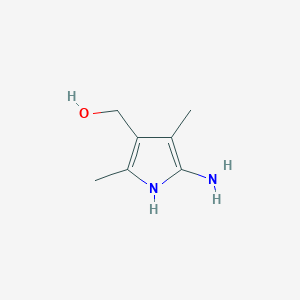
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom at position one This particular compound features an amino group at position five, two methyl groups at positions two and four, and a hydroxymethyl group at position three
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrrole with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through a Mannich-type reaction, where the formaldehyde acts as a carbon source, and ammonia provides the amino group. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Formation of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)carboxylic acid.
Reduction: Formation of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methane.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-amino-2,4-dimethyl-1H-pyrrole-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(5-amino-2,4-dimethyl-1H-pyrrole-3-methane): Similar structure but with a methyl group instead of a hydroxymethyl group.
(5-amino-2,4-dimethyl-1H-pyrrole-3-nitrile): Similar structure but with a nitrile group instead of a hydroxymethyl group.
Uniqueness
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(5-amino-2,4-dimethyl-1H-pyrrol-3-yl)methanol |
InChI |
InChI=1S/C7H12N2O/c1-4-6(3-10)5(2)9-7(4)8/h9-10H,3,8H2,1-2H3 |
Clé InChI |
VOEKKIOZTPHYIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1CO)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


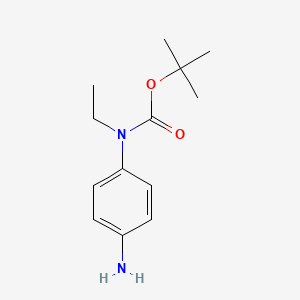
![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
